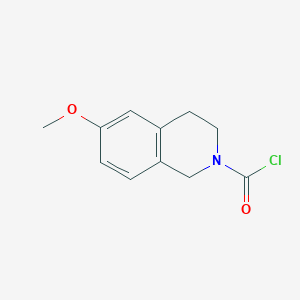

6-Methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride

Description

6-Methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride (C₁₁H₁₀ClNO₂, MW 223.45 g/mol) is a reactive heterocyclic compound featuring a methoxy group at position 6 and a carbonyl chloride at position 2. The carbonyl chloride group renders it highly reactive toward nucleophiles, making it a valuable intermediate in synthesizing amides, esters, and other derivatives. Its dihydroisoquinoline core contributes to aromatic stabilization, while the methoxy group enhances electron density, influencing its reactivity and solubility .

Properties

IUPAC Name |

6-methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c1-15-10-3-2-9-7-13(11(12)14)5-4-8(9)6-10/h2-3,6H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSTXNJWZHGVHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CN(CC2)C(=O)Cl)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-Methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Isoquinoline Core: The initial step involves the construction of the isoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Methoxy Group: The methoxy group is introduced via methylation, typically using methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3).

Formation of the Carbonyl Chloride Group: The final step involves the conversion of the carboxylic acid derivative to the carbonyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

6-Methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Oxidation and Reduction: The dihydroisoquinoline core can be oxidized to form isoquinoline derivatives or reduced to form tetrahydroisoquinoline derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, boronic acids, thionyl chloride, and methyl iodide. Major products formed from these reactions include amides, esters, thioesters, and biaryl compounds.

Scientific Research Applications

6-Methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.

Medicine: Research has explored its potential as a therapeutic agent for various diseases, including its use in the development of drugs targeting specific molecular pathways.

Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride depends on its specific application. In biological systems, it may act as an allosteric modulator of receptors, altering the interactions of ligands with their receptors by modifying the ligand-binding environment. This can lead to conformational changes in the receptor protein, enhancing or inhibiting the receptor’s activity. The molecular targets and pathways involved vary depending on the specific biological context and the compound’s structural modifications.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and functional differences between the target compound and analogs:

Physicochemical Properties

- Solubility : The target compound’s methoxy group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to ethoxy-substituted analogs, which exhibit higher lipid solubility .

- Stability : Carbonyl chlorides are moisture-sensitive, requiring storage under inert conditions. In contrast, esters (6d) and sulfonamides (6e) are more stable under ambient conditions .

Research Findings

- Synthetic Utility: The target compound’s reactivity has been exploited in synthesizing antitumor agents via coupling with amino heterocycles .

- Comparative Studies : Compound 6d demonstrated 30% higher yield in ester-to-amide conversions compared to the target compound, attributed to reduced side reactions .

- Biological Activity : Diethoxy analogs () showed enhanced binding to serotonin receptors due to increased lipophilicity, highlighting substituent effects on bioactivity .

Biological Activity

6-Methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article discusses the biological activity of this compound, focusing on its antimicrobial properties, synthesis methods, and relevant case studies.

The compound is characterized by the following chemical properties:

- IUPAC Name : 6-Methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride

- Molecular Formula : C10H10ClNO2

- Molecular Weight : 215.65 g/mol

- CAS Number : 1260637-46-4

Antimicrobial Properties

Recent studies have indicated that isoquinoline derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 6-Methoxy-3,4-dihydro-1H-isoquinoline have shown effectiveness against various bacterial strains and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.0048 mg/mL |

These results suggest that the compound may possess strong antibacterial and antifungal properties, making it a candidate for further development in antimicrobial therapies .

The mechanism by which isoquinoline derivatives exert their antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism. For example, certain isoquinolines have been reported to inhibit enzymes critical for bacterial survival, such as beta-lactamases .

Synthesis Methods

The synthesis of 6-Methoxy-3,4-dihydro-1H-isoquinoline derivatives can be achieved through various methods, including:

- Catalytic Asymmetric Reduction : Utilizing chiral catalysts to produce enantiomerically pure compounds.

- N-acylation Reactions : Employing acyl chlorides for the formation of carbonyl derivatives.

A recent study demonstrated an efficient synthesis route that yielded high optical purity (up to 94.6%) through a combination of N-acylation and subsequent reactions .

Study on Antimicrobial Activity

A study published in MDPI explored the antimicrobial properties of several isoquinoline derivatives, including 6-Methoxy-3,4-dihydro-1H-isoquinoline. The study found that these compounds exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing MIC values as low as 0.0048 mg/mL against E. coli and Bacillus species .

Enzyme Inhibition Studies

Another significant aspect of the biological activity of isoquinolines is their potential as enzyme inhibitors. Research has indicated that certain derivatives can inhibit New Delhi metallo-beta-lactamase (NDM-1), an enzyme responsible for antibiotic resistance in various bacterial strains. The ability to inhibit such enzymes highlights the therapeutic potential of these compounds in combating resistant infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.